![molecular formula C14H13N5O3S3 B2727321 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 394236-23-8](/img/structure/B2727321.png)
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a thiazole, a thiadiazole, and a nitrophenyl group. Thiazoles and thiadiazoles are heterocyclic compounds that contain sulfur and nitrogen in a five-membered ring. The nitrophenyl group is a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and thiadiazole rings, along with the nitrophenyl group, would contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could contribute to its polarity, and the sulfur-containing rings could influence its solubility in various solvents .科学的研究の応用
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating promising properties for photodynamic therapy. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Psychotropic and Anti-inflammatory Activities
Research by Zablotskaya et al. (2013) focused on the synthesis and characterization of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, revealing their significant psychotropic in vivo, anti-inflammatory in vivo, and selective cytotoxic effects. These compounds demonstrate marked sedative action and high anti-inflammatory activity (Zablotskaya et al., 2013).
Enzyme Inhibition for Neurological Applications
The work by Röver et al. (1997) introduced N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurological disorders. These compounds were shown to block the enzyme effectively, suggesting a path for investigating neurological conditions' pathophysiological aspects (Röver et al., 1997).
Tumor Hypoxia Markers
Li et al. (2005) synthesized novel nitroimidazole-based thioflavin-T derivatives that act as tumor hypoxia markers, accumulating in hypoxic cells but not aerobic ones. These markers could help in identifying hypoxic tumor regions, which are critical for targeting in cancer therapy (Li et al., 2005).
Synthesis of Heterocyclic Compounds with Potential Pharmacological Activities
Shawali and Abdelhamid (1976) explored the synthesis routes to aroylthiadiazolines and arylazothiazoles from phenylglyoxalyl bromide arylhydrazones and phenacyl thiocyanate, contributing to the development of novel heterocyclic compounds. These synthetic pathways open doors to creating compounds with potential pharmacological activities, including anticancer agents (Shawali & Abdelhamid, 1976).
特性
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S3/c1-8(24-14-15-5-6-23-14)11(20)16-13-18-17-12(25-13)9-3-2-4-10(7-9)19(21)22/h2-4,7-8H,5-6H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCCUDPCSGDRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])SC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

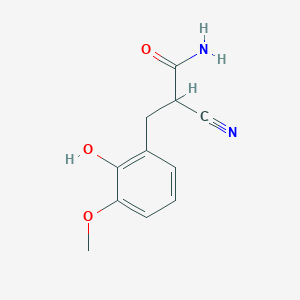
![2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide](/img/structure/B2727240.png)

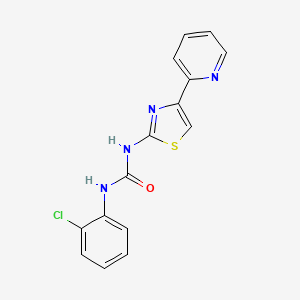

![3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2727245.png)
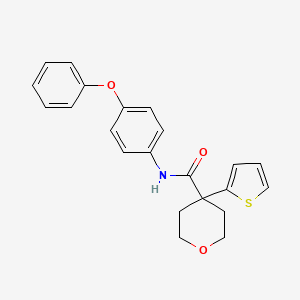
![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2727252.png)
![N-(4-bromophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2727253.png)
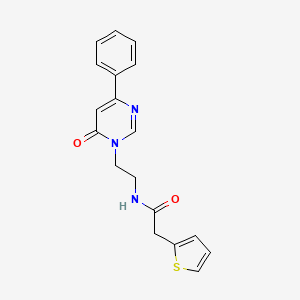
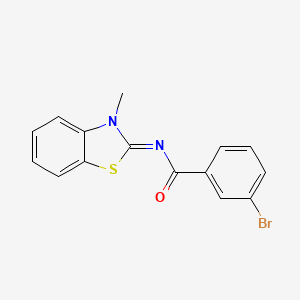

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2727258.png)
![5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/no-structure.png)